molecular formula C12H23O3- B1243291 12-Hydroxylaurate

12-Hydroxylaurate

Cat. No.: B1243291
M. Wt: 215.31 g/mol
InChI Key: ZDHCZVWCTKTBRY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

12-hydroxylaurate is the conjugate base of 12-hydroxylauric acid. It is a conjugate base of a 12-hydroxylauric acid.

Scientific Research Applications

Enzymatic Metabolism of Lauric Acid

12-Hydroxylaurate plays a significant role in the enzymatic metabolism of lauric acid. It has been characterized as a product of lauric acid metabolized by cytochrome P450 enzyme CYP4A11. A high-performance liquid chromatography method was described to quantify 12-hydroxylauric acid formed enzymatically, demonstrating its importance in enzymatic studies for determining lauric acid 12-hydroxylation activity (Crespi, Chang, & Waxman, 2006).

Industrial Applications

This compound has been identified as a raw material in the synthesis of hyperdispersants, specifically N-(polyhydroxylauric acid ester)-carbonyl-3-dimethylaminopropamine. This compound acts as a hyperdispersant for pigments in non-aqueous media, highlighting the industrial relevance of this compound (Zhou Duan-wen, 2005).

Production and Applications of Hydroxy Fatty Acids

This compound is part of the broader category of hydroxy fatty acids, which are used in various industries including chemicals, food, and cosmetics. These acids serve as starting materials for polymer synthesis and additives for lubricants, emulsifiers, and stabilizers. They also have potential medicinal uses due to their antibiotic, anti-inflammatory, and anticancer activities. The production of hydroxy fatty acids, including this compound, involves specific microbial fatty acid-hydroxylation enzymes, emphasizing the biological synthesis and applications of these compounds (Kim & Oh, 2013).

Analytical Chemistry and Metabolomics

In the field of analytical chemistry and metabolomics, this compound is used in the profiling of hydroxyl-containing metabolites. It is involved in a high-performance chemical isotope labeling liquid chromatography-mass spectrometry technique for in-depth profiling of the hydroxyl submetabolome. This highlights its relevance in analytical methodologies for metabolite quantification and identification (Zhao, Luo, & Li, 2016).

Self-Assembly and Material Science

This compound is also significant in material science, particularly in the self-assembly of low-molecular-weight gelators like 12-hydroxystearic acid (12-HSA). It plays a role in the formation of supramolecular assemblies used in drug delivery systems and soft innovative materials. The unique self-assembly behavior of 12-HSA, derived from hydrogenation of ricinoleic acid, is attributed to the hydroxyl group's presence and position, with this compound being a notable example in this context (Fameau & Rogers, 2020).

Properties

Molecular Formula

C12H23O3-

Molecular Weight

215.31 g/mol

IUPAC Name

12-hydroxydodecanoate

InChI

InChI=1S/C12H24O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2,(H,14,15)/p-1

InChI Key

ZDHCZVWCTKTBRY-UHFFFAOYSA-M

SMILES

C(CCCCCC(=O)[O-])CCCCCO

Canonical SMILES

C(CCCCCC(=O)[O-])CCCCCO

Synonyms

12-hydroxydodecanoic acid
12-hydroxylauric acid
omega-hydroxylauric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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